Dibutyl 3,4-furandicarboxylate
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Overview
Description
Dibutyl 3,4-furandicarboxylate is an organic compound with the molecular formula C14H20O5. It is a diester derived from 3,4-furandicarboxylic acid and butanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl 3,4-furandicarboxylate can be synthesized through esterification reactions. One common method involves the reaction of 3,4-furandicarboxylic acid with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts like heteropolyacids may also be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Dibutyl 3,4-furandicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces 3,4-furandicarboxylic acid.
Reduction: Yields 3,4-furandicarbinol.
Substitution: Results in various substituted furans depending on the nucleophile used.
Scientific Research Applications
Dibutyl 3,4-furandicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biodegradable plasticizer.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings
Mechanism of Action
The mechanism of action of dibutyl 3,4-furandicarboxylate involves its interaction with various molecular targets. In polymer chemistry, it acts as a monomer that can undergo polymerization reactions to form polyesters. In biological systems, it may interact with cellular membranes, enhancing the flexibility and permeability of the membranes .
Comparison with Similar Compounds
Similar Compounds
- Dibutyl 2,5-furandicarboxylate
- Diethyl 3,4-furandicarboxylate
- Dimethyl 3,4-furandicarboxylate
- Triethyl 2,3,4-furantricarboxylate
Uniqueness
Dibutyl 3,4-furandicarboxylate is unique due to its specific ester configuration, which imparts distinct physical and chemical properties. Compared to its analogs, it offers a balance of hydrophobicity and reactivity, making it suitable for diverse applications in materials science and organic synthesis .
Properties
CAS No. |
107821-61-4 |
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Molecular Formula |
C14H20O5 |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
dibutyl furan-3,4-dicarboxylate |
InChI |
InChI=1S/C14H20O5/c1-3-5-7-18-13(15)11-9-17-10-12(11)14(16)19-8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
MBEAJCADYVDFCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=COC=C1C(=O)OCCCC |
Origin of Product |
United States |
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